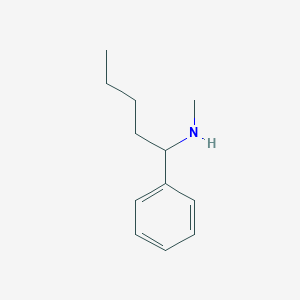

N-Methyl-1-phenylpentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-4-10-12(13-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOUZBXBJLSFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for elucidating the molecular structure of N-Methyl-1-phenylpentan-1-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the connectivity and chemical environment of each atom within the molecule.

Unambiguous Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays characteristic signals that confirm its structure.

The spectrum shows a multiplet between δ 7.20 and 7.34 ppm, integrating to five protons, which is indicative of the monosubstituted phenyl group. A doublet of doublets at δ 3.38 ppm corresponds to the single proton on the carbon atom attached to both the phenyl ring and the nitrogen atom (the benzylic proton). The N-methyl group appears as a sharp singlet at δ 2.26 ppm, integrating to three protons. The aliphatic pentyl chain is represented by a series of signals: a multiplet for the two protons adjacent to the benzylic carbon (δ 1.55–1.80 ppm), another multiplet for the subsequent four protons of the chain (δ 1.06–1.33 ppm), and a triplet at δ 0.84 ppm corresponding to the terminal methyl group of the pentyl chain.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 7.20–7.34 | Multiplet (m) | - | 5H (Aromatic C₆H₅) |

| 3.38 | Doublet of Doublets (dd) | 7.7, 6.2 | 1H (CH-N) |

| 2.26 | Singlet (s) | - | 3H (N-CH₃) |

| 1.55–1.80 | Multiplet (m) | - | 3H (NH and CH₂) |

| 1.06–1.33 | Multiplet (m) | - | 4H (CH₂CH₂) |

| 0.84 | Triplet (t) | 7.2 | 3H (CH₂CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a definitive map of the carbon skeleton. The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, shows a total of eight distinct carbon signals, which aligns with the eight unique carbon environments in the structure of this compound.

The phenyl group is characterized by four signals: a non-protonated carbon at δ 144.1 ppm and three protonated carbons at δ 128.2 ppm (2C), 127.2 ppm (2C), and 126.8 ppm. The benzylic carbon (CH-N) is observed at δ 65.5 ppm. The N-methyl carbon gives a signal at δ 34.4 ppm. The four carbons of the pentyl chain are resolved at δ 37.6, 28.5, 22.6, and 13.9 ppm, confirming the linear aliphatic chain structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 144.1 | C (Quaternary aromatic) |

| 128.2 | 2C (Aromatic CH) |

| 127.2 | 2C (Aromatic CH) |

| 126.8 | C (Aromatic CH) |

| 65.5 | CH-N |

| 37.6 | CH₂ |

| 34.4 | N-CH₃ |

| 28.5 | CH₂ |

| 22.6 | CH₂ |

| 13.9 | CH₃ (Terminal) |

Solvent: CDCl₃, Frequency: 100 MHz

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, mapping the correlations within the pentyl chain and between the benzylic proton and the adjacent methylene (B1212753) group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming assignments made in the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close in space, which is key for conformational analysis.

While these techniques are standard for structural elucidation, specific 2D NMR experimental data for this compound are not detailed in the searched scientific literature.

Conformational Analysis via NMR

NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide valuable insights into the preferred three-dimensional arrangement, or conformation, of a molecule in solution. For this compound, such an analysis could reveal the rotational preferences around the C-C and C-N single bonds. However, specific studies focusing on the detailed conformational analysis of this compound using NMR were not identified in the surveyed literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, analysis using electrospray ionization (ESI) HRMS yields an exact mass that corresponds to its chemical formula. The experimentally observed mass for the protonated molecule [M+H]⁺ was found to be 178.1586. This is in excellent agreement with the calculated mass of 178.1590 for the formula [C₁₂H₂₀N]⁺, unequivocally confirming the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Technique |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry is a hard ionization technique that subjects the analyte molecule to a high-energy electron beam (typically 70 eV), causing extensive fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," which is invaluable for structural elucidation.

For this compound (C₁₀H₁₅N, molecular weight: 149.23 g/mol ), the molecular ion ([M]⁺•) peak at a mass-to-charge ratio (m/z) of 149 would be expected, though it may be weak or absent in aliphatic amines due to the instability of the radical cation. nih.govmiamioh.edu The fragmentation is dominated by cleavage of bonds adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of a resonance-stabilized immonium cation. miamioh.edugatech.edu

Two primary α-cleavage pathways are predicted for this compound:

Cleavage of the phenyl-carbon bond, losing a phenyl radical (•C₆H₅), is less common.

Cleavage of the carbon-carbon bond between C1 and C2 results in the loss of a butyl radical (•C₄H₉), yielding a highly stable, resonance-stabilized benzylic immonium cation at m/z 86.

A competing α-cleavage involves the loss of the ethyl group from the amine's alpha-carbon, which would result in the loss of a propyl radical (•C₃H₇), leading to the formation of the prominent base peak, the [C₆H₅CH=NHCH₃]⁺ immonium ion at m/z 120.

Another significant fragmentation pathway for compounds containing a benzyl (B1604629) group is cleavage at the benzylic position, which would lead to the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. Further fragmentation of the alkyl chain can also occur. msu.edu

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion |

| 120 | [C₈H₁₀N]⁺ | α-cleavage (Loss of •C₃H₇) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte. scispace.com When coupled with liquid chromatography (LC), ESI-MS is a powerful tool for analyzing compounds in complex mixtures. researchgate.net

For this compound, analysis in positive ESI mode (ESI+) would produce a prominent quasi-molecular ion at m/z 150.1, corresponding to the protonated molecule [C₁₀H₁₅N + H]⁺. nih.govfyxzz.cn This technique is highly sensitive but can sometimes struggle to differentiate between isomers, as they possess the same molecular weight and may produce identical quasi-molecular ions. nih.govd-nb.info For instance, isomers like methamphetamine and N-methyl-2-phenylpropan-1-amine show the same [M+H]⁺ ion, necessitating further analytical steps for unambiguous identification. nih.govfyxzz.cn

Table 2: Expected ESI-MS Ion for this compound

| Ionization Mode | Analyte Formula | Expected Ion | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Structural Characterization

Tandem Mass Spectrometry (MS/MS) is essential for distinguishing between structural isomers that are indistinguishable by single-stage mass spectrometry. researchgate.netd-nb.info The technique involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 150.1 from ESI) and subjecting it to collision-induced dissociation (CID) to generate a set of product ions. d-nb.info The resulting product ion spectrum is highly specific to the structure of the precursor ion.

In the analysis of this compound, the [M+H]⁺ ion at m/z 150.1 would be isolated and fragmented. The fragmentation pattern would depend on the collision energy applied. This MS/MS spectrum would then be compared to those of its known isomers. While the specific MS/MS spectrum for this compound is not widely published, the methodology has been proven effective for differentiating similar phenylethylamine isomers. researchgate.netd-nb.info The unique fragmentation pattern generated by the specific arrangement of the pentyl group in this compound would allow for its definitive identification.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present. nih.gov

The FTIR spectrum of this compound (or its hydrochloride salt) would exhibit several characteristic absorption bands. Key vibrations include:

N-H Stretch: For the secondary amine salt, a broad band would appear in the 2400-2700 cm⁻¹ region. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and methyl groups appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations typically produce peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Table 3: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine Salt | N-H Stretch | 2400 - 2700 (Broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Groups | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. core.ac.uk

For this compound, Raman spectroscopy would provide valuable information:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group would produce a strong, sharp peak around 1000 cm⁻¹. Other aromatic C=C stretching bands would also be prominent.

Complementary Data: While the N-H and C-N bonds are less active in Raman spectroscopy compared to FTIR, their signals can still provide complementary data for a complete vibrational analysis. core.ac.uk

The combination of FTIR and Raman provides a more complete picture of the molecule's vibrational modes. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration

This compound possesses a stereocenter at the first carbon (C1) of the pentyl chain, the one bonded to both the phenyl group and the nitrogen atom. This means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-N-Methyl-1-phenylpentan-1-amine and (S)-N-Methyl-1-phenylpentan-1-amine.

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful methods for determining the absolute configuration of chiral molecules in solution. rsc.orgrsc.org These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule. researchgate.net

The process involves measuring the experimental VCD or ROA spectrum of an enantiomerically pure sample. Concurrently, computational methods, typically based on Density Functional Theory (DFT), are used to predict the theoretical spectra for both the (R) and (S) configurations. rsc.org By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the sample can be unambiguously assigned. researchgate.netrsc.org While this specific analysis has not been published for this compound, the methodology has been successfully applied to determine the absolute configuration and solution-state conformations of its close structural analogs, amphetamine and methamphetamine. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is an extension of traditional circular dichroism into the infrared range, where molecular vibrations are observed. wikipedia.org Because the VCD signal is sensitive to the spatial arrangement of atoms and functional groups, it provides detailed three-dimensional structural information, making it an excellent method for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

For a molecule like this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific enantiomeric form. The absolute configuration can be definitively assigned by comparing the experimental VCD spectrum with a spectrum predicted by ab initio quantum mechanical calculations, often using Density Functional Theory (DFT). wikipedia.org A strong correlation between the experimental and calculated spectra confirms the assigned absolute configuration. This combined experimental and theoretical approach has been successfully applied to determine the stereochemistry of related chiral amines and amino acids. rsc.orgnih.gov

Table 1: Representative VCD Data Interpretation

| Spectral Region (cm⁻¹) | Vibrational Mode | Expected VCD Signal | Structural Significance |

|---|---|---|---|

| 3000-2800 | C-H stretching | Complex pattern | Conformation of the pentyl chain and methyl group |

| 1600-1400 | Phenyl ring C=C stretching | Characteristic couplets | Orientation of the phenyl group relative to the chiral center |

Raman Optical Activity (ROA)

Raman Optical Activity (ROA) is another chiroptical spectroscopy technique that measures a small difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. nih.govresearchgate.net ROA provides information complementary to VCD and is particularly useful for studying biomolecules and chiral molecules in aqueous solutions. rsc.org Like VCD, ROA is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules. nih.gov

The analysis of this compound using ROA would involve measuring the spectra of its enantiomers and comparing them to theoretical spectra calculated for a specific configuration (e.g., R or S). The accuracy of the theoretical simulation heavily relies on accounting for all accessible conformations of the flexible pentylamine side chain. nih.govresearchgate.net Studies on similar molecules, such as 1-phenylethylamine, have shown that this approach can securely determine the absolute configuration by matching the complex patterns of positive and negative bands in the experimental and simulated ROA spectra. nih.govresearchgate.netcas.cz

Table 2: Representative ROA Data Interpretation

| Spectral Region (cm⁻¹) | Vibrational Mode | Expected ROA Signal | Structural Significance |

|---|---|---|---|

| 400-250 | Phenyl & Methyl deformations | Strong couplets | Key stereochemical information at the chiral center |

| 900-600 | C-C skeletal modes | Multiple sharp signals | Detailed conformation of the alkyl chain |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single crystal X-ray diffraction allows for the unambiguous determination of a molecule's chemical structure, including bond lengths, bond angles, and the exact spatial arrangement of atoms. unimi.it This "microscope-like" technique can provide a high-resolution structure, confirming the molecular connectivity and stereochemistry. unimi.it For this compound, obtaining a suitable single crystal, likely of its hydrochloride salt, would allow for its precise solid-state structure to be determined.

The analysis would reveal the conformation of the pentyl chain, the orientation of the phenyl group, and the stereoconfiguration at the chiral center. Crystallographic studies of similar amine hydrochlorides and cathinone (B1664624) derivatives show that molecules crystallize in specific space groups, and the analysis provides detailed geometric parameters for the entire molecule. springermedizin.demdpi.comiucr.org

Table 3: Hypothetical Crystallographic Data for this compound HCl

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₂₀ClN |

| Formula Weight | 213.75 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8 |

| b (Å) | 10.7 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

| Volume (ų) | 1255 |

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by a network of intermolecular interactions. In the crystal structure of a salt like this compound hydrochloride, the primary interaction would be strong hydrogen bonds between the protonated amine (N⁺-H) and the chloride ion (Cl⁻). springermedizin.de

Advanced Analytical Chemistry for Detection and Purity Assessment

Chromatographic Separations

Chromatography is a fundamental technique for separating volatile and semi-volatile organic compounds. vt.edu It works by passing a sample through a stationary phase, where different components travel at different rates, allowing for their separation.

Gas Chromatography (GC) is a versatile and widely applicable technique for the analysis of volatile compounds. vt.edu However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor reproducibility. vt.edu To overcome these issues, specialized columns or derivatization of the amine is often employed.

GC methods are generally simpler and may be more cost-effective than some High-Performance Liquid Chromatography (HPLC) setups. vt.edu The basic principle involves vaporizing a sample and moving it through a column (the stationary phase) via a carrier gas (the mobile phase). Components that interact weakly with the stationary phase move through the column more quickly than those with stronger interactions, thus achieving separation. For amine analysis, specific columns such as the Rtx-Volatile Amine or Carbowax Amine are often utilized to improve peak shape and resolution. researchgate.net A Flame Ionization Detector (FID) is commonly used for the detection of organic amines. vt.eduresearchgate.net

Table 1: Example of GC Parameters for Volatile Amine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Rtx-Volatile Amine | |

| Carrier Gas | Helium | researchgate.net |

| Detector | Flame Ionization Detector (FID) | vt.eduresearchgate.net |

| Injection Mode | Split | researchgate.net |

| Temperature Program | 50°C to 200°C at 8°C/min | researchgate.net |

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), provides a powerful alternative for amine analysis, especially for less volatile or thermally unstable compounds. These techniques are widely used for the separation and determination of aromatic amines. nih.govnih.gov

In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For amine analysis, reversed-phase chromatography is common, utilizing columns such as C18, phenyl-hexyl, or Ultra biphenyl (B1667301) to achieve effective separation. nih.govnih.gov UPLC, which uses smaller particle sizes in the column, allows for faster analysis and higher resolution compared to traditional HPLC. sielc.com

Table 2: Examples of LC Columns for Amine Separation

| Column Type | Application | Source |

|---|---|---|

| Ultra biphenyl | Separation of 41 primary aromatic amines | nih.gov |

| Phenyl-hexyl | Baseline separation of amine isomers | nih.gov |

| Newcrom R1 | Separation of 3-Methyl-1-phenyl-1H-pyrazol-5-amine | sielc.com |

Coupling chromatographic separation with mass spectrometry (MS) provides a high degree of sensitivity and specificity, enabling unambiguous identification of the analyte. gassnova.no

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS. It is used for the analysis of aqueous samples of amines and can identify compounds at concentrations above 500 µg/L. gassnova.no

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of amines. gassnova.no The use of tandem mass spectrometry (MS/MS) with techniques like multi-reaction monitoring (MRM) allows for the selective detection of target analytes even in complex matrices. nih.gov This methodology has been successfully applied to determine various aromatic amines and nitrosamines. nih.govnih.govmdpi.com The method can achieve excellent linearity with correlation coefficients (r) >0.999. nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This advanced technique provides high-resolution, accurate mass data. hpst.cz This allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identification. hpst.cz The identification is based on comparing the exact neutral monoisotopic mass of the compound with the measured mass, typically within a 1 to 3 ppm mass error. hpst.cz

A critical application of chromatography is the differentiation of isomers—molecules with the same chemical formula but different structural arrangements. Positional isomers of N-Methyl-1-phenylpentan-1-amine, such as N-methyl-1-phenylpentan-2-amine, possess distinct physical properties that lead to different interactions with the chromatographic stationary phase.

This difference in interaction results in unique retention times for each isomer under specific chromatographic conditions, allowing for their separation and individual identification. For instance, optimized LC methods have successfully achieved baseline separation of isomers like p-toluidine, m-toluidine, and o-toluidine, as well as 1-naphthylamine (B1663977) and 2-naphthylamine. nih.gov The retention time, therefore, serves as a key identifier for a specific isomer within a given analytical method.

Purity Determination Methodologies

Assessing the purity of a chemical substance is essential. Chromatographic methods are central to this process, providing a quantitative measure of the main compound relative to any impurities.

Chromatographic purity analysis, using either GC or LC, is performed by separating the target compound from any impurities, byproducts, or degradation products. The purity is typically calculated based on the relative peak areas in the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all detected peaks.

For a method to be considered reliable for purity determination, it must be properly validated. Validation involves assessing parameters such as precision, linearity, and the limit of quantification (LOQ). researchgate.net The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. mdpi.com For example, a generic GC-FID method for volatile amines was validated by evaluating repeatability through multiple injections of standards at various concentrations, including the LOQ. researchgate.net Such validated methods ensure that the purity assessment is accurate and reproducible.

Spectroscopic Purity Assessment

The purity of this compound is determined through various spectroscopic techniques that provide detailed information about its molecular structure and the presence of any impurities. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule and identifying impurities. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton (CH) at the C1 position, the N-methyl protons, and the protons of the pentyl chain's methylene (B1212753) and methyl groups. The integration of these signals helps in confirming the relative number of protons, while their splitting patterns (multiplicity) reveal adjacent proton environments.

¹³C NMR: The carbon NMR spectrum provides signals for each unique carbon atom. Characteristic chemical shifts are expected for the carbons of the phenyl ring, the C1 methine carbon, the N-methyl carbon, and the four distinct carbons of the pentyl chain. The presence of unexpected signals may indicate impurities.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl C-H | 7.20 - 7.40 (multiplet) | 126.0 - 145.0 |

| C1 Methine (CH) | ~3.50 (multiplet) | ~60.0 |

| N-Methyl (N-CH₃) | ~2.40 (singlet) | ~35.0 |

| C2 Methylene (CH₂) | 1.40 - 1.80 (multiplet) | ~30.0 - 40.0 |

| C3 Methylene (CH₂) | 1.20 - 1.40 (multiplet) | ~28.0 |

| C4 Methylene (CH₂) | 1.20 - 1.40 (multiplet) | ~22.0 |

| C5 Methyl (CH₃) | ~0.90 (triplet) | ~14.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound, a secondary aromatic amine, would exhibit characteristic absorption bands. orgchemboulder.comspectroscopyonline.com

N-H Stretch: A single, weak absorption band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H bond. orgchemboulder.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. libretexts.org

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and aspects of its structure. For this compound (molecular formula C₁₂H₁₉N), the molecular weight is approximately 177.29 g/mol . nih.gov

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an odd integer value, consistent with the nitrogen rule for a compound with a single nitrogen atom. libretexts.org The primary fragmentation pathway for phenylalkylamines is the α-cleavage (beta-cleavage to the phenyl ring), which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the formation of a stable, nitrogen-containing cation.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | α-cleavage with loss of a butyl radical (•C₄H₉) |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion from cleavage at the benzylic position |

Extraction and Sample Preparation Techniques

Effective sample preparation is crucial for the accurate analysis of this compound, as it serves to isolate the target analyte from complex matrices, remove interferences, and concentrate the sample before instrumental analysis.

Solid-Phase Extraction (SPE) Methodologies

Solid-phase extraction (SPE) is a widely used technique for the sample preparation of amphetamine-type stimulants and related compounds from biological and environmental matrices. nih.gov The methodology relies on the partitioning of the analyte between a solid sorbent and a liquid phase. researchgate.net For a basic compound like this compound, mixed-mode cation-exchange sorbents are particularly effective. These sorbents possess both non-polar (e.g., C8 or C18) and ion-exchange functionalities.

The typical SPE procedure involves four steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous buffer to activate the functional groups.

Loading: The sample, typically pre-treated and adjusted to an appropriate pH to ensure the analyte is charged (pH < pKa), is passed through the sorbent. The analyte is retained by both hydrophobic and ionic interactions.

Washing: The sorbent is washed with a series of solvents to remove interfering compounds. An aqueous wash removes hydrophilic interferences, while an organic solvent wash can remove lipophilic ones, without eluting the strongly-bound analyte.

Elution: A specific solvent or solvent mixture is used to disrupt the sorbent-analyte interactions and elute the purified analyte. For cation-exchange sorbents, this is typically achieved with a basic organic solvent (e.g., methanol (B129727) with ammonia (B1221849) or another amine) that neutralizes the analyte, breaking the ionic bond.

Interactive Data Table: SPE Methodologies for Amphetamine-Type Stimulants

| Sorbent Type | Matrix | Sample Pre-treatment | Elution Solvent | Typical Recovery (%) |

| Mixed-Mode Cation Exchange (e.g., Oasis MCX) | Urine, Plasma | Dilution with acidic buffer (e.g., phosphoric acid) | 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol | > 90 |

| Polymeric Reversed-Phase (e.g., Strata-X) | Plasma | Protein precipitation followed by dilution | Methanol/Acetonitrile | 79 - 94 nih.gov |

| Magnetic SPE (MSPE) with Fe₃O₄/MWCNTs-OH/CaO | Water | None (built-in pH adjustment) | Acidic Methanol | 92 - 105 nih.gov |

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic, highly cross-linked polymers engineered with specific recognition sites that are complementary in shape, size, and functionality to a target analyte or a class of structurally related compounds. sigmaaldrich.com This "molecular memory" makes MIPs exceptionally selective sorbents for use in SPE, an application often referred to as MISPE. sigmaaldrich.comrsc.org

The synthesis of MIPs involves polymerizing functional monomers and a high ratio of cross-linking monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target analyte. For analytes like this compound, a structural analog or a "dummy template" may be used to create class-selective binding sites. nih.govnih.gov

The strong and specific interactions between the MIP and the target analyte allow for more rigorous washing steps during the SPE procedure, leading to exceptionally clean extracts and reduced matrix effects in subsequent analysis. sigmaaldrich.com Research on MIPs for amphetamine-type stimulants has demonstrated their superior selectivity and recovery compared to conventional SPE sorbents. sigmaaldrich.comnih.gov

Interactive Data Table: Performance of MIPs in the Extraction of Amphetamine-Type Stimulants (ATS)

| Template Molecule | Functional Monomer | Matrix | Imprinting Factor (IF)* | Recovery (%) | LOD/LOQ (ng/L) |

| N-methylphenethylamine (Dummy Template) | Methacrylic Acid | Sewage, Urine | 2.4 - 3.3 | > 81 | LOD: 5.2-19 nih.gov |

| Homopiperonylamine (Dummy Template) | Methacrylic Acid | Beverages | 2.3 - 3.7 | 72 - 120 | LOQ: 7-200 nih.gov |

| Amphetamine | N/A | Urine | N/A | > 90 | N/A sigmaaldrich.com |

*Imprinting Factor (IF) is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) and indicates the selectivity gained from the imprinting process.

Chemical Reactivity and Reaction Mechanisms

Amine Functional Group Reactivity

The secondary amine is the most reactive site in the N-Methyl-1-phenylpentan-1-amine molecule, participating in a range of reactions typical for this functional group.

As a secondary amine, this compound can act as a nucleophile and undergo alkylation at the nitrogen atom when treated with alkylating agents, such as alkyl halides. evitachem.comlkouniv.ac.in This S_N2 reaction leads to the formation of a tertiary amine. lkouniv.ac.in For instance, reaction with an ethyl halide would yield N-ethyl-N-methyl-1-phenylpentan-1-amine. nih.gov The reaction proceeds by the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. lkouniv.ac.in If an excess of the alkylating agent is used, the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt.

Table 1: Examples of Alkylation Reactions

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |

|---|---|---|

| This compound | Methyl Iodide | N,N-Dimethyl-1-phenylpentan-1-amine |

| This compound | Ethyl Bromide | N-Ethyl-N-methyl-1-phenylpentan-1-amine |

Table 2: Salt Formation with Common Acids

| Reactant 1 | Reactant 2 (Acid) | Product (Salt) |

|---|---|---|

| This compound | Hydrochloric Acid (HCl) | This compound hydrochloride |

| This compound | Sulfuric Acid (H₂SO₄) | N-Methyl-1-phenylpentan-1-ammonium sulfate (B86663) |

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. evitachem.comsmolecule.com Strong oxidizing agents can lead to the cleavage of the C-N bond or modification of the phenyl ring. Milder oxidation may result in the formation of N-oxides or other metabolites. evitachem.com For instance, related amine compounds have been shown to undergo oxidation with reagents like copper sulfate and sodium persulfate, which can lead to the formation of benzaldehyde (B42025) or benzoic acid derivatives under specific conditions. google.com The oxidation of tertiary amines is known to be affected by catalysts, with some systems exclusively using peroxy esters as oxidants. lookchem.com

Table 3: Potential Oxidation Products

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Hydrogen Peroxide (H₂O₂) | This compound N-oxide |

| Potassium Permanganate (KMnO₄) | Benzoic acid, degradation products |

While the amine functional group itself is generally resistant to reduction, reactions involving the reduction of other functional groups in precursors are crucial for the synthesis of this compound. A primary synthetic route involves the reductive amination of a ketone, specifically 1-phenyl-1-pentanone, with methylamine (B109427). evitachem.com This process utilizes reducing agents like catalytic hydrogenation or lithium aluminum hydride to convert the intermediate imine to the final amine product. evitachem.com It is also noted that related ketone compounds can be reduced to form secondary amines or alcohols. smolecule.com

The amine group of this compound can act as a nucleophile in substitution reactions. lkouniv.ac.in For example, it can react with acyl chlorides or acid anhydrides to form the corresponding N-substituted amides. The nitrogen's lone pair attacks the electrophilic carbonyl carbon, leading to the substitution of the leaving group. Furthermore, related compounds where a leaving group is present on the alkyl chain, such as 1-chloro-N-methyl-1-phenylpropan-2-amine, can undergo nucleophilic substitution where the chlorine atom is replaced by another nucleophile. evitachem.com This highlights the versatility of the molecular scaffold in synthetic transformations. A continuous flow process has been developed for the synthesis of N-methyl secondary amines via nucleophilic substitution on alkyl mesylates using aqueous methylamine. acs.org

Table 4: Nucleophilic Substitution Examples

| Substrate | Nucleophile | Product |

|---|---|---|

| Acetyl Chloride | This compound | N-(1-phenylpentyl)-N-methylacetamide |

| Alkyl Mesylate | Methylamine | N-Methyl secondary amine acs.org |

Stereochemical Control in Reactions

This compound possesses a chiral center at the carbon atom bonded to the nitrogen and the phenyl group. This stereocenter is a critical feature, as the biological and chemical properties of the enantiomers can differ significantly. Stereochemical control is therefore a key consideration in both its synthesis and its subsequent reactions.

The asymmetric synthesis of this compound can be achieved through the stereoselective reduction of a prochiral precursor. For example, the asymmetric reduction of 1-phenyl-1-pentanone in the presence of a chiral catalyst and a hydrogen donor can yield an optically active amine. google.com Catalytic asymmetric transfer hydrogenation is one such method used to produce enantiomerically enriched amines. google.com

When optically pure this compound is used in a reaction, its pre-existing stereochemistry can influence the stereochemical outcome of the product, a process known as substrate-controlled stereoselection. For example, in reactions where a new stereocenter is formed, the existing chiral center can direct the approach of the incoming reagent, leading to a diastereomeric excess (d.e.) of one product over the other. The steric bulk of the phenyl and pentyl groups plays a significant role in directing these transformations. frontiersin.org The stereoselective hydrosilylation of related ketones has been shown to be influenced by chelation control, yielding specific diastereomers. researchgate.net

Diastereoselective and Enantioselective Transformations

The synthesis of specific stereoisomers of this compound and related compounds relies heavily on diastereoselective and enantioselective methods. These strategies are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmacological applications. ptfarm.pl

Common approaches include the use of chiral auxiliaries, asymmetric catalysts, and biocatalysis. For instance, the synthesis of chiral amines can be achieved through the diastereoselective reduction of an imine formed from a ketone and a chiral amine auxiliary. pearson.com A well-established method involves the condensation of a ketone, such as 1-phenylpentan-1-one, with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide), followed by diastereoselective reduction of the resulting N-sulfinylimine. The choice of reducing agent can influence the stereochemical outcome, yielding either the (R,R) or (R,S) diastereomer with high selectivity. rsc.org

Biocatalysis, employing enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs), offers a highly selective and environmentally favorable route. rsc.orgresearchgate.net Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with excellent enantiomeric excess (>99% ee). rsc.orgacs.org Similarly, engineered amine dehydrogenases can perform reductive amination of ketones with perfect stereoselectivity, affording the (R)-configured amines. researchgate.net Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, provides a pathway to theoretically achieve a 100% yield of a single enantiomer. researchgate.net

| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Amination | (R)-tert-butanesulfinamide auxiliary, then NaBH₄ reduction | Acetophenone (B1666503) | (R)-1-phenylethanamine derivative | 91:9 dr | rsc.org |

| Asymmetric Reductive Amination | (R)-tert-butanesulfinamide auxiliary, then L-Selectride® reduction | Acetophenone | (S)-1-phenylethanamine derivative | 92:8 dr | rsc.org |

| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH) | 4-phenylbutan-2-one | (R)-4-phenylbutan-2-amine | >99% ee | nih.gov |

| Biocatalytic Asymmetric Synthesis | Transaminase (TA) | 1-phenylpropan-2-one derivatives | (R)-1-phenylpropan-2-amine derivatives | >99% ee | rsc.org |

Mechanistic Investigations

Understanding the precise step-by-step pathways of the reactions used to synthesize and modify this compound is essential for optimizing reaction conditions and controlling product selectivity.

Proposed Reaction Mechanisms for Synthesis and Derivatization

The most common and versatile method for synthesizing this compound is reductive amination. vaia.com This process begins with the reaction of a carbonyl compound, 1-phenylpentan-1-one, with methylamine. rsc.org

The proposed mechanism involves two main stages:

Imine/Iminium Ion Formation : The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-phenylpentan-1-one. This forms a tetrahedral intermediate known as a carbinolamine. Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. vaia.com

Reduction : The iminium ion is then reduced to the final amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. rsc.orgcore.ac.uk The hydride from the reducing agent attacks the electrophilic carbon of the C=N double bond to yield this compound.

Another important reaction is the N-methylation of a primary amine. Enzymatic N-methylation, catalyzed by enzymes like phenylethanolamine N-methyltransferase (PNMT), is proposed to occur via a direct Sₙ2 mechanism. nih.gov In this mechanism, the lone pair of the primary amine nitrogen acts as a nucleophile, attacking the methyl group of a methyl donor (like S-adenosyl-l-methionine), with the simultaneous departure of the leaving group. nih.gov

Kinetic Studies of Key Transformations

While specific kinetic data for the synthesis of this compound are not extensively documented in the reviewed literature, kinetic analyses of analogous systems provide significant insight. The rate of reductive amination and other synthetic transformations is influenced by factors such as temperature, catalyst loading, and substrate concentration.

In biocatalytic systems, such as those using transaminases, the reaction kinetics often follow the Michaelis-Menten model. cardiff.ac.uk Kinetic parameters like the maximum reaction rate (Vmax) and the Michaelis constant (Km) can be determined from initial rate experiments. cardiff.ac.uk For example, in the asymmetric synthesis of (R)-1-phenylethylamine from acetophenone using an immobilized ω-transaminase, Vmax and Km were estimated to be 6.33 mM/min and 0.382 mM, respectively. cardiff.ac.uk

Studies on the reductive amination of similar ketones using amine dehydrogenases show a strong dependence on temperature. For the amination of 4-phenylbutan-2-one, quantitative conversion (>98%) was achieved within 3 hours at 20-30°C. researchgate.net However, at 50°C, the reaction kinetics were negatively impacted, suggesting potential enzyme instability at higher temperatures. researchgate.net These findings underscore the importance of optimizing reaction conditions to ensure high catalytic efficiency. rsc.org

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|

| 30 | 1 | ~80 | researchgate.net |

| 30 | 3 | >98 | researchgate.net |

| 40 | 5 | >99 | researchgate.net |

| 50 | 1 | 83 | researchgate.net |

| 50 | 30 | 98 | researchgate.net |

Identification and Characterization of Reaction Intermediates

The primary intermediates in the synthesis of this compound via reductive amination are the carbinolamine and the subsequent imine or iminium ion. vaia.comrsc.org While these species are often transient and not isolated, their existence is well-supported by mechanistic studies and control experiments in related systems. evitachem.com

For example, in the reaction of N-methyl-3-phenylpropan-1-amine (a related amine) with formaldehyde (B43269), an iminium ion intermediate was identified as crucial to the reaction pathway. In other syntheses, such as the Strecker synthesis of α-amino acids, an α-amino nitrile is a key, characterizable intermediate.

Computational studies, particularly Density Functional Theory (DFT), have been employed to model the transition states of related reactions. In the enzymatic N-methylation of norepinephrine (B1679862), calculations support an Sₙ2 mechanism where the methyl transfer is the rate-limiting step. nih.gov For other reactions, transition states have been proposed to explain observed regioselectivity, such as the favored formation of one regioisomer over another due to stabilizing interactions in the transition state structure. The direct spectroscopic characterization of intermediates in the synthesis of this compound is challenging due to their low concentration and high reactivity, but their structures and roles are inferred from these detailed mechanistic investigations of similar chemical transformations.

Stereochemical Investigations

Isomerism and Chirality

Isomerism refers to the phenomenon where different compounds have the same molecular formula but different structural arrangements. In the context of N-Methyl-1-phenylpentan-1-amine, stereoisomerism, which concerns the spatial arrangement of atoms, is of primary importance.

This compound possesses a single chiral center at the carbon atom bonded to the phenyl group, the nitrogen atom, a hydrogen atom, and the butyl group. A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-N-Methyl-1-phenylpentan-1-amine and (S)-N-Methyl-1-phenylpentan-1-amine. They have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions. Their interaction with other chiral molecules, including biological receptors, can differ significantly.

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must have at least two chiral centers. Since this compound has only one chiral center, it does not have diastereomers. However, if the molecule were to be modified to include a second chiral center, for instance, by substitution on the pentyl chain, then diastereomeric forms would be possible.

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, rotations around the carbon-carbon single bonds of the pentyl chain and the carbon-nitrogen bond lead to a variety of transient conformations.

In solution, the molecule is flexible and exists as a dynamic equilibrium of various conformers. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. The phenyl and pentyl groups, being the largest substituents on the chiral carbon, will tend to adopt positions that minimize steric clash.

In the solid state, the molecule is locked into a specific, low-energy conformation that becomes part of the crystal lattice. The study of crystal structures through techniques like X-ray crystallography can provide precise information about the preferred solid-state conformation. This conformation is influenced by intermolecular forces within the crystal, such as van der Waals forces and, potentially, hydrogen bonding involving the secondary amine. taylorandfrancis.com

Determination of Enantiomeric Excess (ee)

A sample of a chiral compound may consist of a single enantiomer (enantiopure), a 50:50 mixture of enantiomers (a racemate or racemic mixture), or an unequal mixture of enantiomers. Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.

Chiral chromatography is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC): In chiral GC, the enantiomers of a volatile derivative of this compound are passed through a column containing a CSP. The differential interactions between the enantiomers and the CSP cause one enantiomer to travel through the column faster than the other, resulting in their separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. The sample is dissolved in a suitable mobile phase and passed through a column packed with a CSP. The choice of CSP and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.

The enantiomeric excess can be calculated from the areas of the two peaks in the chromatogram.

Table 1: Example of Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Details |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-N-Methyl-1-phenylpentan-1-amine |

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for determining enantiomeric excess. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the enantiomers can be distinguished.

A CSR is a chiral compound, often a lanthanide complex, that can reversibly bind to the analyte. This binding forms transient diastereomeric complexes, which have different NMR spectra. The interaction with the CSR causes a differential shift in the resonance frequencies of corresponding protons in the two enantiomers, leading to separate peaks in the NMR spectrum. The ratio of the integrals of these separated peaks corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.

Impact of Stereochemistry on Molecular Recognition and Interactions (General)

Stereochemistry is fundamental to molecular recognition, which is the specific interaction between two or more molecules through non-covalent forces. taylorandfrancis.com These interactions include hydrogen bonding, van der Waals forces, electrostatic interactions, and π-π stacking. numberanalytics.com The precise three-dimensional arrangement of atoms in a molecule dictates its shape and the spatial orientation of its functional groups, which in turn determines its ability to bind to another molecule. numberanalytics.com

For a chiral molecule, its "handedness" is a critical factor in how it interacts with other chiral entities, such as proteins, enzymes, or chiral stationary phases in chromatography. nih.gov This principle is often compared to the way a right hand will only fit properly into a right-handed glove. The specific stereochemical arrangement allows for a complementary fit between the interacting molecules, maximizing the favorable non-covalent interactions. nih.gov

In the context of crystal engineering, molecular recognition at interfaces, guided by stereochemistry, can control the morphology of growing crystals. elsevierpure.com The specific interactions between molecules can also influence reaction rates and outcomes in chemical synthesis. numberanalytics.com The water shell surrounding molecules can also play a role in strengthening the selectivity of molecular recognition by creating kinetic barriers to interaction. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of molecules. It is instrumental in predicting a wide range of properties for N-Methyl-1-phenylpentan-1-amine and related compounds.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. DFT calculations can be employed to find the equilibrium geometry by minimizing the forces on each atom. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For analogous compounds like amphetamine and methamphetamine, DFT calculations have been used to identify stable conformers. rsc.org These studies often reveal that the alkyl side chain can adopt various orientations relative to the phenyl ring. For this compound, the conformational landscape would be influenced by the rotation around the C-C and C-N bonds of the pentylamine chain.

Below is a hypothetical data table of optimized geometric parameters for a stable conformer of this compound, as would be obtained from a DFT calculation.

| Parameter | Value |

| C-C (phenyl ring) | ~1.39 Å |

| C-C (alkyl chain) | ~1.54 Å |

| C-N | ~1.47 Å |

| C-H | ~1.09 Å |

| N-H | ~1.01 Å |

| C-N-C angle | ~112° |

| Phenyl-C-C-N dihedral angle | gauche or anti |

Note: This table is illustrative and based on typical values for similar organic molecules.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. For this compound, DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov Similarly, the calculation of vibrational frequencies and intensities allows for the prediction of infrared (IR) and Raman spectra. rsc.org

Chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) can also be computationally predicted to determine the absolute configuration of chiral molecules. rsc.org Since this compound possesses a chiral center at the carbon atom attached to the phenyl ring and the nitrogen atom, these techniques would be valuable for its stereochemical analysis.

A hypothetical comparison of experimental versus DFT-calculated ¹³C NMR chemical shifts for this compound is presented below.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Phenyl C1 | 142.0 | 141.5 |

| Phenyl C2, C6 | 128.5 | 128.8 |

| Phenyl C3, C5 | 128.0 | 128.2 |

| Phenyl C4 | 126.0 | 126.3 |

| CH(N)-Ph | 60.0 | 59.5 |

| N-CH₃ | 35.0 | 34.8 |

| CH₂ (alpha) | 38.0 | 37.7 |

| CH₂ (beta) | 29.0 | 28.8 |

| CH₂ (gamma) | 22.5 | 22.3 |

| CH₃ (terminal) | 14.0 | 13.9 |

Note: This table is for illustrative purposes. Actual values would require specific experimental and computational studies.

DFT calculations are crucial for investigating the mechanisms of chemical reactions, including the formation of this compound. For instance, the N-methylation of the precursor primary amine, 1-phenylpentan-1-amine, can be studied computationally. The reaction pathway can be mapped out, identifying key intermediates and transition states.

The mechanism for the N-methylation of amines can proceed through various pathways, and DFT can help to determine the most energetically favorable route. liv.ac.ukresearchgate.netresearchgate.net This involves locating the transition state structure and calculating the activation energy barrier. For example, a proposed mechanism for the N-methylation of an amine with a methylating agent can be computationally modeled to understand the bond-forming and bond-breaking processes.

A hypothetical reaction energy profile for the N-methylation of 1-phenylpentan-1-amine is described in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactants (1-phenylpentan-1-amine + methylating agent) | 0 |

| Transition State | +25 |

| Intermediate | +5 |

| Products (this compound + byproduct) | -10 |

Note: This is an illustrative table representing a possible energy profile for the reaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics and interactions of this compound in different environments.

While quantum chemical calculations can identify energy minima, MD simulations can explore the broader conformational landscape of this compound in solution. These simulations can reveal the relative populations of different conformers and the rates of interconversion between them. For phenethylamine (B48288) derivatives, computational studies have shown that in the absence of a solvent, a folded gauche conformation is often preferred due to favorable interactions between the amino group and the aromatic ring. acs.org

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a detailed picture of these interactions. For phenethylamines, the presence of a solvent like water can alter the preferred conformation compared to the gas phase. acs.orgnih.gov The solvent can stabilize certain conformers through hydrogen bonding and other intermolecular interactions.

Continuum solvation models can also be combined with quantum chemical calculations to investigate solvent effects. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant. Studies on phenylethylamines have shown that the nature of the solvent medium is critical in assessing properties like the percentage of different conformer populations. nih.gov The reactivity of this compound would also be influenced by the solvent, as the solvent can affect the stability of reactants, transition states, and products.

Ligand-Target Interaction Modeling

Ligand-target interaction modeling is a cornerstone of computational drug discovery and molecular biology, providing insights into how a molecule like this compound might interact with a biological receptor. This understanding is built upon the principles of molecular mechanics and quantum mechanics.

Molecular Docking and Dynamics (General principles, not specific biological activity outcomes for this compound)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve predicting its binding pose within the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field, which estimates the binding affinity. For phenethylamine derivatives, docking simulations have been employed to investigate their interactions with various receptors. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the receptor upon binding, providing a more realistic representation of the binding event. For aromatic amine dehydrogenases with bound phenylethylamine analogues, MD simulations have been used to understand the flexibility of the system and how it relates to the kinetic properties of the enzymatic reaction. The general principles of these simulations for a compound like this compound would involve:

System Setup: Defining the initial coordinates of the ligand-receptor complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Minimization: Removing steric clashes and bringing the system to a low-energy starting conformation.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to observe the desired molecular motions and interactions.

Structure-Activity Relationship (SAR) Studies (Theoretical modeling)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Theoretical SAR modeling uses computational methods to establish these relationships, often expressed as a mathematical model. For a class of compounds like the substituted phenethylamines, theoretical SAR studies can elucidate the structural features that are important for their activity.

These studies often involve the calculation of various molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, pharmacophore fingerprints).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, volume).

Once calculated, these descriptors are used to build a quantitative structure-activity relationship (QSAR) model using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. For phenethylamine derivatives, SAR studies have been conducted to understand the requirements for their anorectic activity and their affinity for various receptors. These studies have highlighted the importance of substitutions on the phenyl ring and the nature of the alkylamine side chain in modulating activity.

The following table illustrates the type of data that might be generated in a theoretical SAR study of phenethylamine analogs, where different substituents (R-groups) are correlated with a calculated binding affinity.

| Compound ID | Phenyl Ring Substituent (Ar) | Alkyl Side Chain (R1) | Amine Substituent (R2) | Calculated Binding Affinity (kcal/mol) |

| 1 | Phenyl | H | H | -5.2 |

| 2 | 4-Chlorophenyl | H | H | -6.1 |

| 3 | Phenyl | Methyl | H | -5.5 |

| 4 | Phenyl | H | Methyl | -5.4 |

| 5 | 4-Chlorophenyl | Methyl | Methyl | -6.8 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Derivatives and Analog Research

Rational Design of Novel Analogs

The rational design of new molecules based on the N-Methyl-1-phenylpentan-1-amine scaffold focuses on systematically altering its structure to probe and enhance specific activities. This process is heavily reliant on understanding the relationship between the molecule's structure and its biological effects.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology. For analogs related to this compound, SAR studies investigate how specific changes to the molecular structure impact its activity. Key to these studies is the systematic modification of different parts of the molecule, such as the N-methyl group, the pentyl chain, and the phenyl ring.

For instance, in related substituted phenyl urea (B33335) derivatives, the stereochemistry and nature of substituents have been shown to significantly influence biological activity. sci-hub.se Studies on similar structures have demonstrated that replacing an N-methylphenethylamine group with a more conformationally restricted group like (S)-3-phenylpiperidine can increase inhibitory potency. nih.gov Furthermore, the removal of the N-methyl group in some phenethylamine (B48288) analogs leads to inactive compounds, highlighting its importance for activity. nih.gov The configuration of chiral centers is also critical; for example, in some urea derivatives, an (R) configuration at a methyl-substituted carbon is more potent than the (S) configuration. sci-hub.se These findings suggest that similar modifications to the this compound structure could yield analogs with tailored activities.

Table 1: SAR Insights from Related Phenylalkylamine Analogs

| Structural Modification | Observation in Related Compounds | Potential Implication for this compound Analogs |

|---|---|---|

| N-Methyl Group | Removal can lead to loss of activity. nih.gov | The N-methyl group is likely important for biological interactions. |

| Phenyl Ring | Substitution on the ring alters electronic properties and bioactivity. | Introduction of substituents could modulate potency and metabolic stability. |

| Stereochemistry | The specific configuration of chiral centers dramatically affects potency. sci-hub.se | Enantiomerically pure analogs may exhibit significantly different activities. |

Variations in the alkyl chain and substitutions on the aromatic ring are common strategies for optimizing lead compounds.

Alkyl Chain Variations: The length and branching of the alkyl chain can significantly affect a molecule's lipophilicity and how it fits into a biological target. In studies of related (phenyl)acetamides, branched alkoxy side chains were found to be more potent than linear ones. nih.gov The length of the chain is also crucial, with potency decreasing as the chain length was shortened from n-pentyl to n-propyl. nih.gov This suggests that the five-carbon chain of this compound is a key feature, and modifications such as branching or slight changes in length could fine-tune its properties. For example, a study involving 3-phenyl propionitrile (B127096) showed the addition of a pentyl group via a Grignard reaction to create a phenyloctylamine derivative. rsc.org

Aromatic Substitutions: Adding substituents to the phenyl ring is a powerful method to alter electronic properties, metabolic stability, and binding interactions. For example, introducing a methyl group to the ortho-position of the phenyl ring in some acetamide (B32628) analogs resulted in a tenfold decrease in potency compared to the unsubstituted parent compound. nih.gov Conversely, fluorine substitution can enhance metabolic stability. The synthesis of various aromatic ring-substituted analogs allows for a systematic exploration of these effects. researchgate.net

Synthesis and Characterization of Derivatives

The synthesis of new derivatives is essential to confirm the hypotheses generated from SAR studies. These synthetic efforts are followed by rigorous characterization to confirm the structure and purity of the new compounds.

Modifications at the nitrogen atom of the amine group can produce N-alkylated and N-acylated derivatives with different properties.

N-Alkylation: The nitrogen atom can undergo alkylation with various alkyl halides to create secondary or tertiary amines. smolecule.comevitachem.com For example, N-alkylation of a primary amine with 1-(2-halogenyl)-4-ethyl-1H-tetrazol-5(4H)-one is a key step in the synthesis of the analgesic alfentanil. nih.gov Direct alkylation has been used to prepare N-allyl and N-(cyclopropylmethyl) derivatives of related compounds. nih.gov The synthesis of N-ethyl-N-methyl-1-phenylpentan-1-amine, a tertiary amine, demonstrates this principle. nih.gov

N-Acylation: The amine group can react with acyl chlorides or other acylating agents to form amides. smolecule.com Friedel–Crafts acylation using N-protected α-amino acids is a method to create chiral α-amino aryl-ketones, which are valuable precursors. semanticscholar.org The reduction of amides, such as N-methyl-3-phenylbutanamide, is a common method to produce the corresponding amine. rsc.org

The synthesis of analogs with substituents on the phenyl ring allows for the exploration of how electronic and steric factors influence activity. A general approach involves starting with an already substituted phenyl precursor. For instance, N-methyl-3-(m-tolyl)butanamide can be synthesized and subsequently reduced to yield N-methyl-3-(m-tolyl)butan-1-amine, an analog with a methyl group on the phenyl ring. rsc.org Another strategy involves the Friedel-Crafts acylation of a substituted aromatic compound. google.com The synthesis of DDNP analogs with an aromatic ring attached via an ethylidene tether demonstrates the creation of complex substituted structures. researchgate.net

This compound possesses a chiral center at the carbon atom bonded to the nitrogen and the phenyl group. Therefore, it can exist as two enantiomers, (R)- and (S)-N-Methyl-1-phenylpentan-1-amine. The synthesis and study of individual stereoisomers are crucial, as they often exhibit different biological activities.

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. uou.ac.in Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. uou.ac.in

The synthesis of specific stereoisomers can be achieved through various methods, including the use of chiral starting materials or chiral catalysts. For example, chiral 1,4-disubstituted-1,2,3-triazole derivatives can be synthesized from naturally occurring D- or L-amino acids without racemization. mdpi.com Another approach is reductive amination of a ketone using an enantiopure chiral primary amine, which can produce the desired amine enantiomer with high diastereoselectivity. google.com Transaminases are also used for the stereoselective synthesis of chiral amines from prochiral ketones. researchgate.net The characterization of these chiral derivatives often requires specialized techniques, such as chiral chromatography, to differentiate between the stereoisomers.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-phenylpiperidine |

| N-methylphenethylamine |

| 3-phenyl propionitrile |

| (phenyl)acetamides |

| N-allyl derivative |

| N-(cyclopropylmethyl) derivative |

| alfentanil |

| N-ethyl-N-methyl-1-phenylpentan-1-amine |

| N-methyl-3-phenylbutanamide |

| N-methyl-3-(m-tolyl)butan-1-amine |

| DDNP |

| (R)-N-Methyl-1-phenylpentan-1-amine |

| (S)-N-Methyl-1-phenylpentan-1-amine |

| 1-(4-Fluorophenyl)pentan-2-amine |

| N,N-Dimethyl-(1-phenyldecane)-amine |

| 1-Methyl-1-(2-methyl-1-benzylpropyl)-3-(4-phenoxyphenyl)urea |

| (R)-2-methyl-1-pentoxy analogue |

| (R)-2-methyl-1-butoxy analogue |

| 1-(2-halogenyl)-4-ethyl-1H-tetrazol-5(4H)-one |

| N-methyl-3-(m-tolyl)butanamide |

Comparative Studies with Structurally Related Compounds

The study of compounds structurally related to this compound provides valuable insights into structure-activity relationships, analytical differentiation, and potential applications. These comparisons often focus on isomers, which share the same molecular formula but differ in the arrangement of atoms, and other phenylalkylamines and benzylamines that have similar core structures.

Analysis of Isomers (e.g., Positional and Chain Isomers)

Isomers of this compound, including positional and chain isomers, present significant analytical challenges due to their similar chemical properties and mass spectra. For instance, N-methyl-2-phenylpropan-1-amine (phenpromethamine) is an isomer of methamphetamine and produces a nearly identical mass spectrum when analyzed by liquid chromatography/mass spectrometry (LC/MS), which can interfere with analytical determinations. d-nb.inforesearchgate.netresearchgate.netresearchgate.net Similarly, 2-phenylpropan-1-amine (β-methylphenylethylamine, BMPEA) is an isomer of amphetamine and presents similar analytical challenges. d-nb.inforesearchgate.netresearchgate.netresearchgate.net

Distinguishing between these isomers often requires advanced analytical techniques. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can sometimes provide differentiation, but certain isomers remain difficult to distinguish even with this method. d-nb.inforesearchgate.net To address this, derivatization techniques have been developed. For example, derivatization with N-succinimidyl-4-nitrophenylacetate or 4-nitrobenzoyl chloride can enhance the differences in mass spectra, aiding in their discrimination. researchgate.net Gas chromatography coupled with solid-phase infrared spectroscopy (GC/IR) is another powerful tool for differentiating isomers that may have similar mass spectra. ojp.gov

The chromatographic behavior of these isomers is also a key area of study. The retention times of isomers in gas chromatography (GC) and liquid chromatography (LC) can be very close, necessitating optimized chromatographic conditions for their separation. exlibrisgroup.comgoogle.com For example, studies have detailed the GC retention times for various amine stereoisomers, highlighting the subtle differences that can be exploited for their separation. google.com

The synthesis of specific isomers, such as (1S)-1-phenylpentan-1-amine, can be achieved through methods like the reductive amination of 1-phenylpentan-1-one. The study of these synthetic routes is crucial for obtaining pure standards for analytical method development.

| Compound | Molecular Formula | Key Structural Difference from this compound | Analytical Notes |

|---|---|---|---|

| N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) | C10H15N | Positional isomer (phenyl group on the second carbon of the propane (B168953) chain) | Produces a mass spectrum nearly identical to methamphetamine. d-nb.inforesearchgate.netresearchgate.netresearchgate.net |

| 2-Phenylpropan-1-amine (BMPEA) | C9H13N | Positional isomer of amphetamine, shorter alkyl chain and primary amine | Produces a mass spectrum nearly identical to amphetamine. d-nb.inforesearchgate.netresearchgate.netresearchgate.net |